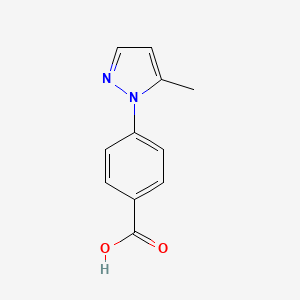

4-(5-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Significance of Heterocyclic Benzoic Acid Derivatives in Chemical Sciences

Heterocyclic benzoic acid derivatives represent a cornerstone in the development of new chemical entities with diverse applications. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are found in nature and are synthesized for use in a vast range of products, including pharmaceuticals, food preservatives, and cosmetics. nih.gov The incorporation of a heterocyclic ring into the benzoic acid structure can significantly modulate its physicochemical properties and biological activity, leading to compounds with enhanced therapeutic potential. ontosight.aiontosight.ai

These hybrid molecules have been investigated for a multitude of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aipreprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for the introduction of various substituents and functional groups, enabling the fine-tuning of their pharmacological profiles. researchgate.net This adaptability has made heterocyclic benzoic acid derivatives a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.

Overview of Pyrazole (B372694) and Carboxylic Acid Functionalities in Organic Chemistry

Pyrazole: Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. wikipedia.orgbritannica.com First synthesized in 1883, the pyrazole ring is a versatile building block in organic synthesis and is a core component in many commercially important compounds, including pharmaceuticals and agrochemicals. wikipedia.orgglobalresearchonline.net Pyrazole and its derivatives exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects. globalresearchonline.netresearchgate.net Notable drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The chemical reactivity of the pyrazole ring allows for functionalization at various positions, making it a valuable scaffold for drug design. rsc.org

Carboxylic Acid: The carboxylic acid functional group (-COOH) is one of the most important functional groups in organic chemistry. chemistrytalk.orgnumberanalytics.com It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. wikipedia.org The presence of this group confers acidic properties to the molecule, allowing it to donate a proton. numberanalytics.com Carboxylic acids are polar and can form hydrogen bonds, which influences their physical properties such as boiling point and solubility. numberanalytics.comwikipedia.org They are central to many biochemical processes and are a key component of amino acids, the building blocks of proteins. chemistrytalk.org In organic synthesis, the carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid halides, making it a versatile handle for molecular modification. wikipedia.orgfiveable.me

Research Trajectory and Importance of 4-(5-methyl-1H-pyrazol-1-yl)benzoic Acid in Contemporary Studies

While extensive research specifically targeting this compound is not widely documented in publicly available literature, significant research has been conducted on closely related pyrazole-benzoic acid scaffolds. This body of work provides a strong indication of the potential and importance of this specific compound.

Contemporary research has focused on the synthesis and biological evaluation of various substituted pyrazole-benzoic acid derivatives. A notable area of investigation is their potential as antibacterial agents, particularly against drug-resistant strains. nih.govacs.orgnih.gov For instance, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

The general synthetic route to these compounds often involves the reductive amination of pyrazole-derived aldehydes with various anilines. nih.govnih.gov The research indicates that the nature and position of substituents on both the pyrazole and the benzoic acid rings play a crucial role in determining the antibacterial potency and spectrum of activity.

Scope and Objectives of Academic Research on the Compound and its Analogs

The primary scope of academic research on this compound and its analogs is centered on the discovery and development of novel therapeutic agents. The main objectives of this research can be summarized as follows:

Synthesis of Novel Derivatives: A key objective is the design and synthesis of new analogs with diverse substitution patterns on both the pyrazole and benzoic acid rings. This allows for the exploration of the structure-activity relationship (SAR) to identify key molecular features responsible for biological activity.

Evaluation of Biological Activity: A major focus is the screening of these synthesized compounds for a range of biological activities. The primary area of investigation has been their antibacterial properties, particularly against multidrug-resistant pathogens. nih.govacs.org Other potential therapeutic areas, such as anti-inflammatory and anticancer activities, are also of interest given the known properties of the pyrazole and benzoic acid scaffolds. preprints.orgontosight.aiontosight.ai

Mechanism of Action Studies: For compounds that exhibit significant biological activity, a crucial objective is to elucidate their mechanism of action. For antibacterial agents, this may involve studies to determine if they inhibit essential cellular processes such as DNA replication, protein synthesis, or cell wall formation. nih.gov

Optimization of Lead Compounds: Once a promising "hit" compound is identified, further research aims to optimize its properties to improve potency, selectivity, and pharmacokinetic profile, with the ultimate goal of developing a clinically viable drug candidate.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H10N2O2 | 202.21 | 1189977-24-9 cymitquimica.com |

| 4-(1H-Pyrazol-5-yl)benzoic acid | C10H8N2O2 | 188.18 | Not Available |

| 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid | C11H10N2O3 | 218.21 | 60875-16-3 epa.gov |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C13H14N2O2 | 230.26 | Not Available nih.gov |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | C13H20Cl2N2O2 | 323.22 | 106261-49-8 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-12-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTSOUSVHDKPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72899-94-6 | |

| Record name | 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Molecular Elucidation

The precise structure of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid is determined through a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, allowing for an unambiguous assignment of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Structural Protons

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electronic environment. The spectrum for this compound would be expected to show signals corresponding to the protons on the benzoic acid ring, the pyrazole (B372694) ring, and the methyl group.

Based on the molecular structure, the anticipated signals would include:

A singlet for the methyl group protons.

Two distinct signals for the two protons on the pyrazole ring.

Two doublets for the four aromatic protons on the para-substituted benzoic acid ring, demonstrating a characteristic AA'BB' splitting pattern.

A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with deuterium.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 13.0 | br s |

| Ar-H (ortho to -COOH) | ~8.1 | d |

| Ar-H (ortho to pyrazole) | ~7.8 | d |

| Pyrazole-H4 | ~7.6 | d |

| Pyrazole-H3 | ~6.2 | d |

| -CH₃ | ~2.4 | s |

Data is predictive and not based on published experimental findings.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

For this compound, one would expect to observe signals for all 11 carbon atoms in the molecule, including:

The carbonyl carbon of the carboxylic acid.

The four distinct aromatic carbons of the benzoic acid ring.

The three carbons of the pyrazole ring.

The carbon of the methyl group.

Detailed experimental ¹³C NMR data for this specific compound is not currently available in surveyed literature. The following table provides predicted chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~167 |

| Pyrazole-C5 | ~149 |

| Pyrazole-C3 | ~141 |

| Ar-C (ipso, attached to pyrazole) | ~140 |

| Ar-C (ipso, attached to -COOH) | ~132 |

| Ar-CH (ortho to -COOH) | ~130 |

| Ar-CH (ortho to pyrazole) | ~120 |

| Pyrazole-C4 | ~110 |

| -CH₃ | ~14 |

Data is predictive and not based on published experimental findings.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, which would confirm the connectivity within the benzoic acid and pyrazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary carbons and heteroatoms, such as confirming the linkage between the benzoic acid ring and the nitrogen of the pyrazole ring.

Specific experimental 2D NMR data for this compound has not been reported in the available scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Key expected vibrational bands for this compound would include:

A broad O-H stretching band for the carboxylic acid group, typically around 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing near 1700 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups (~3100-3000 cm⁻¹ and ~2950 cm⁻¹, respectively).

C=C and C=N stretching vibrations within the aromatic and pyrazole rings in the 1600-1400 cm⁻¹ region.

A comprehensive search of scientific databases did not yield specific, published experimental IR or Raman spectra for this compound.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 3300 - 2500 | Stretch, broad |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Carbonyl C=O | 1710 - 1680 | Stretch |

| Aromatic/Pyrazole C=C, C=N | 1600 - 1450 | Stretch |

| Carboxylic Acid C-O | 1320 - 1210 | Stretch |

Data is predictive and not based on published experimental findings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the interconnected pyrazole and benzoic acid rings in the title compound. The spectrum would be expected to show absorption maxima (λmax) characteristic of the π-π* transitions within the conjugated aromatic system. The exact position and intensity of these bands are sensitive to the solvent used.

No specific experimental UV-Vis absorption data for this compound is available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The calculated monoisotopic mass provides a highly accurate benchmark for the identification of the compound in complex matrices and for the confirmation of its synthesis. In a typical HRMS experiment, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer, like a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation of compounds with very similar nominal masses, providing a high degree of confidence in the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Calculated Monoisotopic Mass | 202.0742 g/mol |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Single crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For illustrative purposes, the crystallographic data of a closely related compound, N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, which features the 5-methyl-1-phenyl-pyrazole moiety, reveals a monoclinic crystal system with the space group P2₁/c nih.gov. This type of detailed structural information allows for a definitive and unambiguous assignment of the molecular structure in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.746(7) |

| b (Å) | 6.942(3) |

| c (Å) | 14.474(6) |

| β (°) | 99.738(5) |

| Volume (ų) | 1757.6(12) |

| Z | 4 |

The relative orientation of the pyrazole and benzoic acid rings is a key conformational feature of this compound. This is defined by the torsional angle between the two aromatic systems. In the solid state, this conformation is influenced by a balance of intramolecular steric effects and intermolecular packing forces.

| Description | Angle (°) |

|---|---|

| Dihedral angle between pyrazole and attached phenyl ring | 42.74(6) |

The solid-state packing of this compound is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons.

In the crystal structure of a related compound, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, molecules are linked into chains by a combination of N-H···O(carbonyl) and C-H···O(nitro) hydrogen bonds nih.gov. For this compound, it is highly probable that the carboxylic acid groups will form dimeric structures through O-H···O hydrogen bonds, a common motif in carboxylic acids.

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (O-H···O) | Formation of dimeric synthons, driving force for self-assembly. |

| π-π Stacking | Pyrazole and benzoic acid rings | Stabilization of the crystal lattice through aromatic interactions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure and reactivity of organic molecules due to its favorable accuracy-to-cost ratio. DFT calculations on pyrazole (B372694) derivatives have been successfully used to determine their optimized geometries, electronic properties, and spectroscopic parameters. tandfonline.comtandfonline.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray diffraction studies. tandfonline.com The planarity of the pyrazole and benzoic acid rings is a key feature, and the dihedral angle between these two rings significantly influences the electronic properties of the molecule.

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N-N | 1.35 | - |

| C-N (pyrazole) | 1.38 | - |

| C=C (pyrazole) | 1.39 | - |

| C-C (inter-ring) | 1.48 | - |

| C=O (carboxyl) | 1.22 | - |

| O-H (carboxyl) | 0.97 | - |

| - | - | 120 (approx.) |

Note: This data is representative of typical pyrazole-benzoic acid derivatives and may not be the exact values for 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO is often distributed over the benzoic acid moiety.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is representative and the actual values for this compound may differ.

DFT calculations are also highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies, obtained from frequency calculations, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. For pyrazole derivatives, calculated vibrational frequencies for C-H, C=O, and N-H stretching modes, as well as the chemical shifts for ¹H and ¹³C nuclei, have shown good correlation with experimental spectra. tandfonline.commdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and properties. These methods are particularly useful for benchmarking the results of less computationally expensive methods like DFT and for studying systems where electron correlation effects are particularly important. Due to their high computational cost, their application to molecules of the size of this compound is often limited to specific properties or smaller model systems.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum chemical calculations are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. MD simulations can provide insights into how the conformation of this compound might change in solution and how solvent molecules arrange themselves around the solute. This is particularly important for understanding its solubility and its behavior in biological systems. For instance, MD simulations have been used to investigate the binding of pyrazole derivatives to biological targets. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can predict their potential bioactivity against various targets. These models are built by calculating molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A typical QSAR study on pyrazole derivatives might involve the development of a regression model that correlates these descriptors with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For instance, a 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives has demonstrated the use of an electron conformational-genetic algorithm to identify pharmacophores and predict biological activity with a high degree of accuracy. nih.govbenthamdirect.com Such models can achieve a high correlation coefficient (R²) for the training set and good predictive power (q²) for the test set, indicating their robustness. nih.govbenthamdirect.com

The descriptors used in QSAR models for pyrazole-based compounds can vary widely and may include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Machine learning-based QSAR models, employing methods like Multiple Linear Regression (MLR) and Random Forest regression, have also been successfully applied to pyrazole derivatives to predict their hypoglycemic activity. journal-academia.com These models have demonstrated strong predictive capabilities, identifying key structural features that enhance biological activity. journal-academia.com

Below is an illustrative data table of a hypothetical QSAR model for a series of pyrazole derivatives, showcasing typical statistical parameters.

| Model Type | Statistical Parameter | Value |

| Multiple Linear Regression (MLR) | Correlation Coefficient (R²) | 0.85 |

| Cross-validated Correlation Coefficient (Q²) | 0.81 | |

| Root Mean Square Error (RMSE) | 0.28 | |

| Random Forest (RF) | Correlation Coefficient (R²) | 0.92 |

| Cross-validated Correlation Coefficient (Q²) | 0.87 | |

| Root Mean Square Error (RMSE) | 0.21 |

In Silico Approaches for Ligand Design and Virtual Screening

In silico approaches, including ligand design and virtual screening, are instrumental in identifying and optimizing new drug candidates. For a scaffold like this compound, these methods can be used to design novel derivatives with enhanced affinity and selectivity for a specific biological target.

Ligand-based virtual screening involves searching large compound libraries for molecules that are structurally similar to a known active compound. This approach can be used to identify new pyrazole derivatives with potentially similar biological activities.

Structure-based virtual screening , on the other hand, utilizes the three-dimensional structure of the target protein. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the estimation of the binding affinity and the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts.

Numerous studies have demonstrated the utility of molecular docking for pyrazole derivatives. For example, pyrazole-based compounds have been screened in silico against targets like cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com High-throughput virtual screening (HTVS) has been employed to analyze large libraries of pyrazole compounds, leading to the identification of potent inhibitors. chemmethod.com

The general workflow for an in silico study involving virtual screening and ligand design for this compound derivatives could involve the following steps:

Target Identification and Preparation: A biologically relevant protein target is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB).

Ligand Library Preparation: A library of virtual compounds, including derivatives of this compound, is created.

Molecular Docking: The ligand library is docked into the active site of the target protein.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the compounds are ranked.

ADMET Prediction: The top-ranked compounds are further analyzed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

The following table provides a hypothetical summary of a virtual screening campaign for pyrazole derivatives against a specific kinase target.

| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues | Predicted ADMET Profile |

| Derivative 1 | -9.5 | 3 | LYS78, GLU95, ASP145 | Favorable |

| Derivative 2 | -9.2 | 2 | LYS78, ASP145 | Favorable |

| Derivative 3 | -8.8 | 2 | GLU95, ASP145 | Moderate |

| Derivative 4 | -8.5 | 1 | ASP145 | Favorable |

These computational approaches play a vital role in modern drug discovery by accelerating the identification of promising lead compounds and providing valuable insights into their mechanism of action at a molecular level. benthamdirect.com

Supramolecular Chemistry and Materials Science Applications

Crystal Engineering and Self-Assembly Processes

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. For 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid, the interplay of coordination bonds with weaker non-covalent interactions like hydrogen bonding and π–π stacking governs the self-assembly process and dictates the final supramolecular architecture. researchgate.net

Aromatic π–π stacking between the phenyl and pyrazole (B372694) rings is another significant interaction that influences crystal packing. researchgate.net In the crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and phenyl rings is 76.06°, and the crystal packing is influenced by weak C–H···π contacts. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, confirming the role of different interactions in the molecular architecture. nih.gov By understanding and controlling these varied interactions, it is possible to engineer crystalline materials with desired structures and functions.

Exploiting Non-Covalent Interactions for Directed Assembly

The self-assembly of this compound and its derivatives into ordered supramolecular structures is primarily directed by a combination of non-covalent interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, readily forming classic carboxyl-to-carboxyl hydrogen-bonded dimers. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

Furthermore, weaker interactions such as C-H···π bonds contribute to the stability of the resulting supramolecular frameworks. nih.gov The interplay of these varied interactions—strong hydrogen bonds, π-π stacking, and weaker C-H···π forces—allows for the precise control of molecular arrangement, leading to the formation of predictable and functional solid-state architectures. researchgate.net The presence of benzamide (B126) groups in some pyrazole-based motifs can also introduce intramolecular hydrogen-bonding interactions, further influencing the self-assembly process. rsc.org

Co-crystallization Studies

While the principles of co-crystallization are well-established for benzoic acid and its derivatives, specific co-crystallization studies focusing explicitly on this compound are not extensively reported in the current scientific literature. The compound's functional groups, however, suggest a high potential for forming co-crystals with other active pharmaceutical ingredients or co-formers through hydrogen bonding and π-π stacking.

Advanced Materials Applications Derived from this compound Frameworks

The bifunctional nature of this compound makes it an ideal organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a wide range of advanced applications owing to their tunable porosity, high surface area, and the functional diversity imparted by the organic ligand.

Gas Adsorption and Separation Properties in Porous Materials

MOFs constructed using linkers analogous to this compound have demonstrated significant promise in gas adsorption and separation. The combination of a carboxylate group for linking metal nodes and a nitrogen-containing heterocyclic ring provides a framework with tailored pore environments suitable for selective gas capture. The pyrazole unit can enhance the affinity of the MOF for specific gas molecules, such as carbon dioxide, through dipole-quadrupole interactions.

For example, a MOF constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid, which also features a nitrogen heterocycle and a benzoic acid, shows a good separation selectivity of 71 for CO₂ over N₂ at 273 K. nih.gov Similarly, MOFs incorporating 1,4-di(1H-imidazol-4-yl)benzene exhibit selective adsorption of CO₂ over N₂. rsc.org These examples highlight the potential of frameworks built from this compound to perform selective gas separations, a critical application in industrial processes and environmental remediation. The well-known MOF-5, built from a simple dicarboxylic acid, is a benchmark material for gas storage applications, further underscoring the utility of this class of linkers. nih.gov

| Framework Ligand | Gas Pair | Selectivity | Temperature (K) | Reference |

|---|---|---|---|---|

| 3-nitro-4-(pyridin-4-yl)benzoic acid | CO₂/N₂ | 71 | 273 | nih.gov |

| 1,4-di(1H-imidazol-4-yl)benzene | CO₂/N₂ | Selective Adsorption | N/A | rsc.org |

Luminescent Properties of Coordination Compounds

Coordination polymers derived from this compound are expected to exhibit interesting photoluminescent properties. The ligand itself contains aromatic π-systems that can give rise to fluorescence. Upon coordination to metal ions, particularly those with a d¹⁰ electron configuration like Zn(II) and Cd(II), the ligand-centered luminescence can be significantly modulated. mdpi.com These metal ions are known to prevent fluorescence quenching that can occur with open d-shell transition metals. mdpi.com

Research on analogous systems provides insight into the expected behavior. For instance, coordination polymers based on 1H-indazole-6-carboxylic acid (an isomer of pyrazole carboxylic acid) with Zn(II) and Cd(II) show photoluminescence governed by ligand-centered π*-π transitions. mdpi.com In another study, MOFs based on 3-nitro-4-(pyridin-4-yl)benzoic acid displayed luminescence that was enhanced and red-shifted compared to the free ligand, demonstrating that coordination can effectively tune the emission wavelength and intensity. nih.gov This tunability is highly desirable for applications in sensing, lighting, and optical devices.

| Ligand/Framework | Metal Ion | Key Luminescence Finding | Reference |

|---|---|---|---|

| 1H-indazole-6-carboxylic acid | Zn(II), Cd(II) | Emission is driven by ligand-centered π*←π transitions. | mdpi.com |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Photoluminescence is enhanced and red-shifted compared to the free ligand. | nih.gov |

| Carbazole-based dicarboxylic acid | Cd(II) | Framework can be used for the selective sensing of Ni²⁺ and Eu³⁺. | rsc.org |

Potential in Heterogeneous Catalysis

The structural features of this compound make it a promising component for creating MOFs with catalytic activity. The robust coordination environment provided by the pyrazole and carboxylate groups can stabilize metal centers, creating active sites for heterogeneous catalysis. Pyrazolate-based MOFs have been shown to be effective and recyclable catalysts for various organic transformations. nih.gov

For example, a highly robust metalloporphyrinic MOF incorporating pyrazolide nodes, PCN-624, was employed as an efficient heterogeneous catalyst for the selective synthesis of a fullerene-anthracene bisadduct and could be recycled multiple times without significant loss of activity. nih.gov Other pyrazolate-based MOFs have shown high catalytic activity in electrochemical reactions like the oxygen evolution reaction (OER). rsc.org The ability to create well-defined, isolated active sites within a porous framework allows for substrate selectivity and can prevent catalyst deactivation, offering significant advantages over traditional homogeneous catalysts.

Sensing Applications of MOFs and Coordination Polymers

Luminescent MOFs (LMOFs) and coordination polymers are at the forefront of chemical sensor development. Frameworks built with this compound are excellent candidates for this application due to their expected luminescent properties and porous nature. The mechanism of sensing typically relies on the interaction between an analyte and the framework, which causes a change in the luminescent signal, such as quenching or enhancement.

Numerous MOFs based on similar nitrogen-heterocyclic carboxylate linkers have been developed for sensing applications. For instance, MOFs have been designed to selectively detect metal ions like Fe(III), Ni(II), and Eu(III) with high sensitivity. rsc.orgrsc.orgrsc.org A Co-MOF based on 4,4-oxybis(benzoic acid) can sensitively and selectively detect Fe³⁺ ions through fluorescence quenching. rsc.org Other frameworks have demonstrated the ability to sense small organic molecules, such as ketones and acetylacetone (B45752). rsc.orgresearchgate.net The functional groups within the pores of the MOF, originating from the pyrazole and phenyl rings of the linker, can be tailored to have specific interactions with target analytes, leading to highly selective and sensitive chemical sensors.

| Framework Ligand(s) | Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| 4,4-oxybis(benzoic acid) and 5-amino-1H-tetrazole | Fe³⁺ | Fluorescence Quenching | rsc.org |

| 1,4-di(1H-imidazol-4-yl)benzene and dicarboxylic acids | Fe(III) ions, Ketones | High Selectivity and Sensitivity | rsc.org |

| Pyridylbenzimidazole and benzenetetracarboxylic acid | Fe³⁺, Acetylacetone | High Sensitivity and Selectivity | researchgate.net |

| Carbazole-based dicarboxylic acid | Ni²⁺, Eu³⁺ | Selective Luminescence Sensing | rsc.org |

Medicinal Chemistry and Biological Activity Investigations

Exploration of Diverse Biological Activities of Pyrazole-Benzoic Acid Derivatives

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents. nih.govnih.gov When integrated with a benzoic acid moiety, it forms a scaffold, the pyrazole-benzoic acid backbone, which has been the subject of extensive research. This structural framework is a versatile template for developing novel compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory properties. nih.govpharmacyjournal.inmeddocsonline.orgmdpi.com The versatility of this scaffold allows for chemical modifications that can modulate the potency and spectrum of its biological effects.

Derivatives of the 4-(pyrazol-1-yl)benzoic acid scaffold have demonstrated significant promise as antimicrobial agents, with research highlighting their efficacy against a range of pathogens, including bacteria and fungi. nih.govresearchgate.net

The emergence of drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, poses a significant global health threat, creating an urgent need for new antibacterial agents. nih.govresearchgate.net Derivatives of 4-(pyrazol-1-yl)benzoic acid have emerged as a promising class of compounds in this area.

Research into hydrazone derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid has shown potent activity against the Gram-negative bacterium A. baumannii, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 4 μg/mL. nih.govnih.gov Further modifications, such as the introduction of difluorophenyl and naphthyl groups, have yielded derivatives with broad-spectrum activity against Gram-positive bacteria and potent efficacy against A. baumannii, with MIC values dropping to as low as 0.78 μg/mL. nih.gov

Specifically, derivatives of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid have demonstrated remarkable potency against Gram-positive pathogens, including various strains of staphylococci and enterococci. mdpi.comnsf.govnih.gov Certain compounds in this series have recorded MIC values as low as 0.78 μg/mL against MRSA. mdpi.comnih.gov Similarly, coumarin-substituted pyrazole derivatives and fluorophenyl-containing analogues have shown significant activity against drug-resistant S. aureus and A. baumannii, with MIC values reported to be as low as 3.125 µg/mL and 0.39 μg/mL, respectively. mdpi.comnih.gov

| Derivative Class | Target Organism(s) | Reported MIC Range (μg/mL) | Reference(s) |

|---|---|---|---|

| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | As low as 4 | nih.govnih.gov |

| Difluorophenyl substituted pyrazole derivatives | Gram-positive bacteria, A. baumannii | As low as 0.78 | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | 0.78 - 1.56 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Staphylococci (incl. MRSA), Enterococci | As low as 0.78 | mdpi.comnih.govnih.gov |

| Coumarin-substituted pyrazole derivatives | MRSA | As low as 3.125 | mdpi.com |

| Fluorophenyl-substituted pyrazole-benzoic acid derivatives | Drug-resistant S. aureus, A. baumannii | As low as 0.39 | nih.gov |

In addition to antibacterial properties, the pyrazole scaffold has been investigated for its antifungal potential. nih.gov Studies have shown that certain pyrazole derivatives exhibit activity against various fungal species. For instance, some derivatives have been found to be effective against Aspergillus niger, with one compound demonstrating a high level of activity with a MIC of 1 μg/mL. nih.gov Research into pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives has revealed inhibitory effects against several Candida species, including C. tropicalis, C. parapsilosis, and C. glabrata. meddocsonline.org The mechanism for some benzoic acid derivatives has been linked to the inhibition of the fungal-specific enzyme CYP53, highlighting a potential target for these antifungal agents. nih.gov

| Derivative Class | Target Organism(s) | Reported MIC (μg/mL) | Reference(s) |

|---|---|---|---|

| Pyrazole derivatives | Aspergillus niger | 1 | nih.gov |

| Pyrazole-3-carboxylic acid derivatives | Candida tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects (specific MICs not detailed) | meddocsonline.org |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Several derivatives of 4-(pyrazol-1-yl)benzoic acid have shown promising activity against bacterial biofilms. Naphthyl-substituted pyrazole-derived hydrazones have been found to be effective against biofilms formed by both S. aureus and A. baumannii. nih.gov

Furthermore, extensive studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have confirmed their ability to both inhibit the formation of and eradicate pre-formed biofilms of S. aureus and Enterococcus faecalis. mdpi.comnsf.govnih.gov Some of the most potent compounds in this class demonstrated strong biofilm inhibition at concentrations below their MIC (0.5x MIC). nih.gov Coumarin-substituted pyrazoles have also been identified as potent inhibitors of MRSA biofilm development and are capable of destroying existing biofilms. mdpi.com

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For several classes of pyrazole-benzoic acid derivatives, evidence points towards the disruption of the bacterial cell membrane as a primary mode of action. Studies on naphthyl-substituted pyrazole hydrazones suggest that their antibacterial effect is due to the disruption of the bacterial cell wall. nih.gov

More detailed mechanistic investigations into 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have utilized flow cytometry and protein leakage assays to demonstrate that these compounds permeabilize the bacterial cell membrane. mdpi.comnih.govnih.gov Similarly, the SYTO-9/propidium iodide (BacLight) assay was used to confirm that fluorophenyl-substituted pyrazole-benzoic acid derivatives also disrupt the bacterial membrane. nih.gov While membrane disruption appears to be a common mechanism, other pyrazole-based compounds have been shown to act on different targets, such as DNA gyrase and topoisomerase IV, indicating that the mechanism of action can be influenced by the specific substitutions on the pyrazole scaffold. nih.govnih.gov

The pyrazole ring is a key feature in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257), which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov This has spurred significant interest in developing novel pyrazole-based anti-inflammatory agents. Derivatives of 4-(pyrazol-1-yl)benzoic acid have been a focal point of this research.

Studies have shown that pyrazolyl benzenesulfonamide (B165840) derivatives possess anti-inflammatory activity comparable or superior to established drugs like indomethacin (B1671933) and celecoxib, with the added benefit of minimal ulcerogenic effects. clinpgx.org The anti-inflammatory action of many of these pyrazole derivatives is attributed to their ability to inhibit the COX-2 enzyme. clinpgx.orgmdpi.commdpi.com In one study, a synthesized pyrazole derivative demonstrated more potent anti-inflammatory activity than the standard drug Diclofenac sodium in preclinical models. nih.gov These findings underscore the potential of the 4-(pyrazol-1-yl)benzoic acid scaffold in the design of new and potentially safer anti-inflammatory drugs.

Anti-diabetic Potential and Glucose Metabolism Modulation

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, including those with potential for managing diabetes. nih.gov Derivatives of pyrazole-containing compounds have been investigated for their ability to modulate glucose metabolism. The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy for controlling blood glucose levels. nih.govnih.gov By delaying the breakdown and absorption of carbohydrates from the diet, these inhibitors can reduce postprandial hyperglycemia. nih.gov While direct studies on 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid are limited, related structures like 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid have demonstrated hypoglycaemic activity. medchemexpress.com The therapeutic potential of pyrazole derivatives extends to activating key metabolic regulators. For instance, a novel heteroaryl-containing benzamide (B126) derivative, identified as a potent glucokinase activator, demonstrated significant glucose-lowering activity in animal models of type 2 diabetes. nih.gov These findings underscore the potential of the pyrazole-benzoic acid scaffold in the development of new anti-diabetic agents.

Anticancer Research in Cell Lines

The this compound framework has served as a basis for the synthesis of compounds with potential anticancer properties. The pyrazole ring is a feature in numerous compounds showing potent activity against various diseases, including cancer. nih.gov Research has shown that benzoic acid derivatives can induce cell death in cancer cell lines. preprints.org For example, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have shown significant anticancer activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with activity attributed to the induction of apoptosis. preprints.org

In a study focusing on pyrazole derivatives, compounds were synthesized and evaluated for their ability to inhibit the growth of drug-resistant Staphylococcus aureus, with some also showing non-toxicity to human cell lines at concentrations higher than their minimum inhibitory concentrations. nih.gov Furthermore, novel 5-methyl-1H-pyrazole derivatives have been designed as potential agents against prostate cancer by functioning as androgen receptor (AR) antagonists. nih.gov Certain compounds in this series inhibited the growth of prostate cancer LNCaP cells more effectively than the established drug enzalutamide. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast Cancer) | 18.7 µM | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | 15.6 µM | preprints.org |

| 5-methyl-1H-pyrazole derivative (A13) | LNCaP (Prostate Cancer) | More efficient than enzalutamide | nih.gov |

| 5-methyl-1H-pyrazole derivative (A14) | LNCaP (Prostate Cancer) | More efficient than enzalutamide | nih.gov |

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, PTP1B)

Derivatives based on the pyrazole scaffold have been a significant focus of enzyme inhibition studies, particularly for enzymes relevant to type 2 diabetes. The enzymes α-glucosidase and α-amylase are critical targets for controlling carbohydrate digestion and glucose absorption. nih.govnih.gov Protein tyrosine phosphatase 1B (PTP1B) is another key target, as it is a negative regulator of the insulin (B600854) signaling pathway. nih.gov

Studies have demonstrated that various pyrazole derivatives can effectively inhibit these enzymes. For instance, a synthetic pyrazolobenzothiazine derivative (S1) showed potent inhibition of both α-glucosidase and α-amylase with IC50 values of 3.91 µM and 8.89 µM, respectively. nih.gov Enzyme kinetic studies revealed a competitive type of inhibition for both enzymes. nih.gov Similarly, other research has identified compounds that act as dual inhibitors of α-glucosidase and PTP1B, presenting a promising multi-target approach for anti-diabetic drugs. nih.gov The inhibitory potency often varies significantly with the specific chemical structure of the derivative.

| Derivative Type | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Pyrazolobenzothiazine (S1) | α-glucosidase | 3.91 µM | nih.gov |

| Pyrazolobenzothiazine (S1) | α-amylase | 8.89 µM | nih.gov |

| (Azole-2-yl)-sulfonylalkanamide derivative | α-glucosidase | 10.96 µM | nih.gov |

| (Azole-2-yl)-sulfonylalkanamide derivative | PTP1B | 13.45 µM | nih.gov |

| 1,3,5-trisubstituted-thiohydantoin (Compound 5a) | α-glucosidase | 5.76 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivativesnih.govnih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR explorations have provided valuable insights into how structural modifications influence biological activity. nih.govnih.gov The pyrazole scaffold is considered particularly suitable for structural modifications, enabling straightforward SAR exploration. nih.gov Studies on pyrazole-based inhibitors have shown that variations of substituents at different positions on the pyrazole ring can dramatically alter inhibitory activity against specific biological targets. nih.gov For example, in a series of antibacterial pyrazole derivatives, the nature and position of substituents on an aniline (B41778) moiety significantly impacted their potency. nih.gov Similarly, for 1,3,5-trisubstituted-thiohydantoin analogs, modifications at different positions led to varying inhibitory effects on α-glucosidase and α-amylase. nih.gov

Rational Design and Synthesis of Analogs for Enhanced Potency and Selectivitynih.gov

The rational design of analogs is a cornerstone of modern medicinal chemistry, aiming to improve the therapeutic properties of a lead compound. Based on an initial scaffold like this compound, new series of compounds are designed and synthesized to enhance potency and selectivity for a specific biological target. nih.govnih.gov For instance, a series of naphthyl-substituted pyrazole-derived hydrazones were synthesized as potent growth inhibitors of drug-resistant bacteria. nih.gov This process often involves computational methods, such as molecular modeling, to predict how a designed molecule will interact with its target. nih.gov In the development of antibacterial agents, novel pyrazole derivatives have been synthesized based on SAR studies, leading to compounds with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov

Impact of Substituent Modifications on Biological Profilesnih.govnih.govnih.gov

The modification of substituents on the core this compound structure has a profound impact on the resulting biological profile. SAR studies have systematically explored these effects.

For Antibacterial Activity : In a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, an unsubstituted aniline derivative showed no significant activity. However, adding lipophilic substituents to the aniline moiety significantly improved antibacterial potency. nih.gov Halogen substitutions also played a key role; while fluoro-substituted derivatives were weak inhibitors, chloro and bromo substitutions led to marginally improved activities. nih.gov Trifluoromethyl- and halo-substitutions at the 3- and 5-positions of the phenyl ring resulted in some of the most potent compounds in the series. nih.gov

For Enzyme Inhibition : In the context of meprin inhibitors, the introduction of different sized residues (e.g., methyl vs. benzyl (B1604629) vs. cyclopentyl) at the 3(5) position of the pyrazole ring caused a notable decrease or a similar level of inhibitory activity compared to the parent diphenylpyrazole. nih.gov

For Anti-diabetic Activity : The type of inhibition against enzymes like α-glucosidase and α-amylase can be influenced by the specific derivative, with studies showing that pyrazolobenzothiazine derivatives act as competitive inhibitors. nih.gov

Mechanistic Insights into Biological Interactions

Understanding the mechanism by which a compound exerts its biological effect is fundamental to drug development. For derivatives of this compound, mechanistic studies have focused on their interactions with target enzymes and cells.

For antibacterial derivatives, a plausible mode of action is the permeabilization and disruption of the bacterial cell membrane. nih.govnih.gov This mechanism was determined through flow cytometry and protein leakage assays. nih.gov

In the context of enzyme inhibition, molecular docking studies have provided insights into how these molecules bind to the active sites of enzymes like α-glucosidase, α-amylase, and PTP1B. nih.govnih.gov For instance, the thiohydantoin scaffold of certain inhibitors was found to form stable hydrogen bonds with key amino acid residues (Trp59 and Tyr62) in the binding pocket of α-glucosidase. nih.gov For dual PTP1B/α-glucosidase inhibitors, the molecular structure is capable of interacting with both targets, leading to their simultaneous inhibition. nih.gov These computational and in vitro studies help to elucidate the specific molecular interactions—such as hydrogen bonding and hydrophobic interactions—that are responsible for the observed biological activity, guiding further rational design of more effective therapeutic agents. nih.gov

Identification and Validation of Biological Targets

While direct studies on the specific biological targets of this compound are not extensively detailed in the public domain, the broader class of pyrazole-containing compounds has been investigated against a multitude of targets. These investigations provide a strong rationale for the potential biological activities of the title compound and its derivatives.

Derivatives of the pyrazole-benzoic acid scaffold have been identified as potent inhibitors of several key enzymes and receptors implicated in various diseases. For instance, various pyrazole derivatives have been reported as inhibitors of:

Fatty Acid Biosynthesis (FAB) enzymes: In bacteria, the FAB pathway is essential for survival, making its components attractive targets for novel antibacterial agents. Certain pyrazole derivatives have been identified as inhibitors of this pathway. nih.gov

Receptor Tyrosine Kinases (RTKs): These are crucial in cellular signaling pathways that control growth, differentiation, and metabolism. Dysregulation of RTKs is a hallmark of many cancers. Pyrazole derivatives have been docked with and shown potential inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

Protein Kinases: This large family of enzymes plays a central role in cell signaling. Specific pyrazole-based molecules have been investigated as inhibitors of Aurora A and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov A dual c-Met/Ron kinase inhibitor, MK-8033, which shares a pyrazole core, has also been developed. nih.govresearchgate.net

Cyclooxygenase (COX) enzymes: These enzymes are involved in the inflammatory response, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have suggested that pyrazole derivatives can bind to and inhibit COX-2.

The validation of these targets for pyrazole-based compounds often involves a combination of in vitro enzymatic assays, cell-based assays to determine effects on cellular processes, and in vivo studies in animal models. For example, the antibacterial activity of pyrazole derivatives targeting FAB has been validated through minimum inhibitory concentration (MIC) assays against various bacterial strains and in vivo efficacy studies in model organisms like C. elegans. nih.gov Similarly, the anticancer potential of pyrazole-based kinase inhibitors has been validated through cytotoxicity assays against cancer cell lines and tumor growth inhibition studies in xenograft models. researchgate.netresearchgate.net

Table 1: Potential Biological Targets for Derivatives of the 4-(...-pyrazol-1-yl)benzoic acid Scaffold

| Target Class | Specific Target(s) | Therapeutic Area |

| Bacterial Enzymes | Fatty Acid Biosynthesis (FAB) | Infectious Diseases |

| Receptor Tyrosine Kinases | VEGFR-2, EGFR, c-Met, Ron | Oncology |

| Protein Kinases | Aurora A, CDK2 | Oncology |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation |

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the binding mode and estimate the binding affinity of a ligand to its target protein. Several studies have reported the molecular docking of pyrazole derivatives to various biological macromolecules, providing insights into the potential interactions of this compound.

For instance, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have revealed that these compounds can fit deeply within the binding pockets of these proteins and form key hydrogen bond interactions. nih.gov In one study, a 1,3,4-thiadiazole-substituted pyrazole derivative showed a minimum binding energy of -10.09 kJ/mol with VEGFR-2, while another carboxamide derivative exhibited a binding energy of -10.35 kJ/mol with CDK2. nih.gov These findings suggest that the pyrazole scaffold can serve as a foundation for designing potent kinase inhibitors.

Similarly, docking studies of pyrazoline derivatives with the EGFR tyrosine kinase domain have been performed. The results indicated that these compounds could bind to the active site with PLP fitness scores ranging from 81.11 to 90.52, which correlated well with their in vitro cytotoxic activity.

In the context of antibacterial agents, molecular docking has been used to investigate the binding of pyrazole derivatives to enzymes in the fatty acid biosynthesis (FAB) pathway. For example, a study on imidazol-pyrazole hybrids identified a compound with high activity against FabH from E. coli. researchgate.netasianpubs.org

Furthermore, molecular docking of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives with the COX-2 enzyme has been conducted to explore their anti-inflammatory potential. These studies highlighted the importance of the pyrazole ring in interacting with the active site of the enzyme.

Table 2: Predicted Binding Affinities of Representative Pyrazole Derivatives with Biological Targets

| Pyrazole Derivative Class | Biological Target | Predicted Binding Energy / Score | Reference |

| 1,3,4-Thiadiazole-substituted pyrazole | VEGFR-2 | -10.09 kJ/mol | nih.gov |

| 1,3,4-Thiadiazole-substituted pyrazole | Aurora A | -8.57 kJ/mol | nih.gov |

| Carboxamide-substituted pyrazole | CDK2 | -10.35 kJ/mol | nih.gov |

| Pyrazoline derivatives | EGFR | PLP Fitness: 81.11 - 90.52 | |

| Imidazol-pyrazole hybrids | FabH (E. coli) | IC50: 2.6 μM | researchgate.netasianpubs.org |

Preclinical Efficacy Studies and Potential as Pharmaceutical Scaffolds

The 4-(...-pyrazol-1-yl)benzoic acid framework has served as a versatile scaffold for the development of compounds with promising preclinical efficacy in various disease models. The adaptability of this scaffold allows for chemical modifications that can optimize potency, selectivity, and pharmacokinetic properties.

In the realm of antibacterial research, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have demonstrated significant efficacy. nih.govnih.govmdpi.comnsf.govmdpi.com These compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov The mode of action for some of these compounds has been determined to be the inhibition of fatty acid biosynthesis. nih.gov Preclinical studies have shown that these compounds are effective in both planktonic and biofilm contexts and can rescue C. elegans from bacterial infections, highlighting their in vivo potential. nih.gov Furthermore, these compounds exhibited low toxicity in human cell lines and had negligible hemolytic effects. nih.gov

In oncology, the pyrazole scaffold has been integral to the development of targeted therapies. For example, MK-8033, a dual c-Met/Ron kinase inhibitor with a pyrazole core, demonstrated complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model. nih.govresearchgate.net This highlights the potential of pyrazole-based compounds to translate from in vitro potency to in vivo efficacy. The pyrazole nucleus is a key feature in several approved anticancer drugs, such as ibrutinib, ruxolitinib, and axitinib, further validating its importance as a pharmaceutical scaffold. tandfonline.com

The collective evidence from these preclinical studies underscores the significant potential of the this compound scaffold in drug discovery. Its chemical tractability, coupled with the demonstrated biological activity of its derivatives across different therapeutic areas, positions it as a valuable starting point for the development of new therapeutic agents.

Table 3: Preclinical Data for Representative Derivatives of the 4-(...-pyrazol-1-yl)benzoic acid Scaffold

| Derivative Class | Therapeutic Area | Preclinical Model | Key Findings | Reference |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives | Antibacterial | C. elegans infection model | Effective in rescuing C. elegans from bacterial infections. | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives | Antibacterial | Biofilm inhibition assays | Inhibition and eradication of preformed bacterial biofilms. | nih.govmdpi.com |

| MK-8033 (c-Met/Ron inhibitor) | Oncology | GTL-16 subcutaneous tumor xenograft model | Full inhibition of tumor growth. | nih.govresearchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid derivative . Optimization includes:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm substituent positions (e.g., pyrazole ring protons at δ 6.2–7.5 ppm and benzoic acid protons at δ 12–13 ppm) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid group and pyrazole nitrogen) .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm and pyrazole ring vibrations at 1500–1600 cm .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include:

- Hydrazones : Formed via condensation with hydrazine derivatives (e.g., 2,4-difluorophenylhydrazine) under acidic conditions .

- Amides : Synthesized using coupling reagents (e.g., DCC/DMAP) to react with primary/secondary amines .

- Metal complexes : Coordinate with transition metals (e.g., Cu, Zn) via the pyrazole N-atom and carboxylate group .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and biological activity of this compound?

- DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., carboxyl group as a H-bond donor) .

- Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .

- ADMET profiling : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase spectroscopic results?

Q. How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?

- Protecting groups : Use tert-butyl esters to shield the carboxylic acid during pyrazole functionalization .

- Flow chemistry : Minimize degradation of thermally unstable intermediates (e.g., hydrazones) .

- In situ monitoring : Employ HPLC or TLC to track intermediate stability and optimize reaction timelines .

Q. What are the challenges in evaluating biological activity, and how can they be mitigated?

- Solubility issues : Use DMSO/water mixtures (≤1% DMSO) to enhance solubility without cytotoxicity .

- False positives in antimicrobial assays : Include control experiments with NaN to rule out microbial contamination .

- Dose-response variability : Standardize assays using CLSI guidelines for MIC/MBC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.